REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[N:14]=[C:13]2[C:9]([N:10]=[C:11]([O:24]C)[N:12]2[CH2:15][CH2:16][CH2:17][CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][NH:19]2)=[C:8]([NH2:26])[N:7]=1)[CH2:2][CH2:3][CH3:4].[CH3:27][CH2:28]N(C(C)C)C(C)C.[I:36][CH2:37][CH3:38].CS(C)=O>C(#N)C.CN(C=O)C.CO>[I:36][CH2:37][CH3:38].[NH2:26][C:8]1[N:7]=[C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[N:14]=[C:13]2[C:9]=1[NH:10][C:11](=[O:24])[N:12]2[CH2:15][CH2:16][CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][N:19]1[CH2:27][CH3:28]
|
Name
|
2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=NC(=C2N=C(N(C2=N1)CCCC1NCCCC1)OC)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
80 μL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
continued stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube
|
Type
|
TEMPERATURE
|
Details
|
with heat at 50° C. for a further 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
purified by Mass Directed AutoPrep (Method A)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus
|
Type
|
DISSOLUTION
|
Details
|
The material was redissolved in methanol (0.5 ml)
|
Type
|
WASH
|
Details
|
The product was eluted with additional methanol (1.5 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ICC
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2NC(N(C2=NC(=N1)OCCCC)CCCC1N(CCCC1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[N:14]=[C:13]2[C:9]([N:10]=[C:11]([O:24]C)[N:12]2[CH2:15][CH2:16][CH2:17][CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][NH:19]2)=[C:8]([NH2:26])[N:7]=1)[CH2:2][CH2:3][CH3:4].[CH3:27][CH2:28]N(C(C)C)C(C)C.[I:36][CH2:37][CH3:38].CS(C)=O>C(#N)C.CN(C=O)C.CO>[I:36][CH2:37][CH3:38].[NH2:26][C:8]1[N:7]=[C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[N:14]=[C:13]2[C:9]=1[NH:10][C:11](=[O:24])[N:12]2[CH2:15][CH2:16][CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][N:19]1[CH2:27][CH3:28]
|
Name
|
2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=NC(=C2N=C(N(C2=N1)CCCC1NCCCC1)OC)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
80 μL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
continued stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube
|
Type
|
TEMPERATURE
|
Details
|
with heat at 50° C. for a further 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
purified by Mass Directed AutoPrep (Method A)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus
|
Type
|
DISSOLUTION
|
Details
|
The material was redissolved in methanol (0.5 ml)
|
Type
|
WASH
|
Details
|
The product was eluted with additional methanol (1.5 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ICC
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2NC(N(C2=NC(=N1)OCCCC)CCCC1N(CCCC1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |